molecular formula C19H17N3O3 B14169431 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile

Cat. No.: B14169431
M. Wt: 335.4 g/mol
InChI Key: FBYGCGWLXQVYGW-SSZFMOIBSA-N
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Description

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. A common synthetic route might include the condensation of a benzimidazole derivative with a suitable aldehyde or ketone, followed by further functionalization to introduce the nitrile and methoxy groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of the nitrile group to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzimidazole or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating cellular signaling pathways, or inducing specific biochemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile include other benzimidazole derivatives with varying substituents. Examples include:

  • 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile
  • 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-3-oxobutanenitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its unique structure may result in different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-4-(3,4-dimethoxyphenyl)-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C19H17N3O3/c1-24-17-8-7-12(10-18(17)25-2)9-16(23)13(11-20)19-21-14-5-3-4-6-15(14)22-19/h3-8,10,23H,9H2,1-2H3,(H,21,22)/b16-13-

InChI Key

FBYGCGWLXQVYGW-SSZFMOIBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=C(C#N)C2=NC3=CC=CC=C3N2)O)OC

Origin of Product

United States

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